molecular formula C16H16N2O6S B1259200 N,N'-bis-(benzyloxycarbonyl)-sulfamide

N,N'-bis-(benzyloxycarbonyl)-sulfamide

Cat. No. B1259200
M. Wt: 364.4 g/mol
InChI Key: USOUKCCKESDTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04414347

Procedure details

10 g of anhydrous benzyl alcohol are placed in 150 ml of absolute benzene and 7.4 g of sulfuryl diisocyanate are added dropwise accompanied by stirring. The exothermic reaction which takes place leads to a rise in the temperature to 45° C. and shortly after the start a precipitate is formed. Following the temperature drop, stirring is continued for 1 hour at ambient temperature. The resulting precipitate is suction filtered and dried at 60° C. giving a yield of 18.06 g of colorless crystals (99.2% of theory), m.p. 139°-141° C., which can be recrystallized from ethanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
99.2%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:9]([N:15]=[C:16]=[O:17])([N:12]=[C:13]=[O:14])(=[O:11])=[O:10]>C1C=CC=CC=1>[CH2:1]([O:8][C:13]([NH:12][S:9]([NH:15][C:16]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:17])(=[O:11])=[O:10])=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
S(=O)(=O)(N=C=O)N=C=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction which
CUSTOM
Type
CUSTOM
Details
leads to a rise in the temperature to 45° C.
CUSTOM
Type
CUSTOM
Details
shortly after the start a precipitate is formed
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NS(=O)(=O)NC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 99.2%
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.